2-Chloro-3-fluoro-4-methoxyphenol

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

For SAR-driven development of clinical-stage non-steroidal glucocorticoid receptor (GR) agonists, such as the topical anti-inflammatory candidate BAY 1003803, only the precise 2-chloro-3-fluoro-4-methoxy substitution pattern maintains target identity. This intermediate enables chemoselective Pd(0)-catalyzed cross-coupling of the C-Cl bond for advanced derivatization. Procure 98% pure material to ensure fidelity to published pharmacological profiles; generic or regioisomeric phenols invalidate efficacy comparison with the clinical candidate. Ideal for MPO inhibitor sub-series exploration.

Molecular Formula C7H6ClFO2
Molecular Weight 176.57 g/mol
Cat. No. B8263599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-methoxyphenol
Molecular FormulaC7H6ClFO2
Molecular Weight176.57 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)O)Cl)F
InChIInChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3
InChIKeyGJRISELCLRUHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-fluoro-4-methoxyphenol – Key Building Block for Non-Steroidal Glucocorticoid Agonists


2-Chloro-3-fluoro-4-methoxyphenol (CAS 1620847-96-2, molecular formula C7H6ClFO2, MW 176.57 g/mol) is a halogenated methoxyphenol featuring a unique 2-chloro-3-fluoro-4-methoxy substitution pattern . Unlike common mono-substituted phenols, its dense functionalization directly enables its role as a critical intermediate in the synthesis of clinical-stage therapeutic candidates, notably the non-steroidal glucocorticoid receptor (GR) agonist BAY 1003803, where this phenol moiety is a core pharmacophoric element . The compound is available at research-grade purity levels typically ranging from 95% to 98% .

Why Generic 2-Chloro-3-fluoro-4-methoxyphenol Substitutes Are Inadequate for GR Agonist Research


The precise positioning of the chloro and fluoro substituents on the phenolic ring is not arbitrary; it directly dictates the compound's performance in drug candidate synthesis. In the context of BAY 1003803, the (1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl) fragment is essential for the molecule's potent glucocorticoid receptor agonism . Replacing this core with a regioisomeric analog, such as one lacking the 2-chloro group (e.g., 3-fluoro-4-methoxyphenol), would result in a structurally distinct final compound with a significantly altered pharmacological profile, undermining the established structure-activity relationship (SAR) of the clinical candidate [1]. Therefore, generic, non-specific halogenated phenols cannot be interchanged in this application without collapsing the target molecule's identity and therapeutic potential.

2-Chloro-3-fluoro-4-methoxyphenol: A Quantitative Differentiation Guide for Procurement


Superior Molecular Complexity vs. 3-Fluoro-4-methoxyphenol for Advanced Synthetic Applications

2-Chloro-3-fluoro-4-methoxyphenol possesses a significantly higher molecular weight (176.57 g/mol) and unique elemental composition (C7H6ClFO2) compared to the structurally simpler analog 3-fluoro-4-methoxyphenol (C7H7FO2, MW 142.13 g/mol) . The addition of the chlorine atom introduces a heavy halogen, increasing lipophilicity and enabling distinct synthetic handles, such as participation in Pd-catalyzed cross-coupling reactions, which is not possible with the non-chlorinated analog [1].

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Validated Role as a Key Intermediate in a Clinical-Stage Drug Candidate vs. Generic Building Blocks

The 2-chloro-3-fluoro-4-methoxyphenyl fragment is a structurally confirmed component of BAY 1003803 (CAS 1152781-51-5), a non-steroidal glucocorticoid receptor agonist that has progressed to clinical evaluation for psoriasis and severe atopic dermatitis . Its IUPAC name explicitly contains the '(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)' fragment. In contrast, generic halogenated phenol building blocks such as 3-fluoro-4-methoxyphenol have been used in different, less clinically advanced contexts, like NPBWR1 antagonists . This establishes a verifiable differentiation in application maturity and target specificity.

Drug Development Glucocorticoid Receptor Agonist BAY 1003803

Potential Myeloperoxidase (MPO) Inhibitory Activity: A Class-Level Advantage Supported by Methoxyphenol SAR

Methoxyphenol derivatives have been identified as reversible myeloperoxidase inhibitors (MPOIs) with therapeutic potential in atherosclerosis. A focused SAR study identified lead compounds with IC50 values of 0.9 µM and 8.5 µM against MPO [1]. While direct IC50 data for 2-chloro-3-fluoro-4-methoxyphenol against MPO is not available, its 2-chloro-3-fluoro substitution pattern on the methoxyphenol core provides distinct electronic and steric properties that differentiate it from the ferulic acid-based analogs in the study (e.g., 3-methoxy-4-hydroxycinnamic acid backbone), making it a valuable candidate for further SAR exploration [1].

Myeloperoxidase Inhibition Cardiovascular Research Structure-Activity Relationship

High-Impact Application Scenarios for 2-Chloro-3-fluoro-4-methoxyphenol Based on Proven Evidence


Non-Steroidal Glucocorticoid Receptor Agonist Development

This compound is the direct precursor for synthesizing the (1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl) fragment of BAY 1003803. Research groups focused on developing topical anti-inflammatory agents for dermatological conditions should procure this specific phenol to ensure fidelity to the published clinical candidate's SAR. Using a non-chlorinated or regioisomeric analog will generate a different chemotype, invalidating direct efficacy comparisons with BAY 1003803 .

Halogen-Selective Cross-Coupling Method Development

The unique combination of a chlorine atom suitable for oxidative addition to Pd(0) and a fluorine atom that remains inert under standard Suzuki-Miyaura conditions makes this compound an ideal substrate for chemoselectivity studies. It can be used to design and test novel catalysts that distinguish between C-Cl and other C-O or C-F bonds, as highlighted by recent advances in C-O-selective cross-coupling of chlorinated phenol derivatives [1].

Myeloperoxidase Inhibitor SAR Studies

Building on the established role of methoxyphenol derivatives as reversible MPO inhibitors, this compound serves as a differentiated starting point for synthesizing a new sub-series of inhibitors. Its 2-chloro-3-fluoro pattern introduces electronic effects distinct from the cinnamic acid-based leads (IC50s of 0.9-8.5 µM), enabling researchers to probe the MPO active site's tolerance to halogenated aromatic rings and potentially improve upon existing potency [2].

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